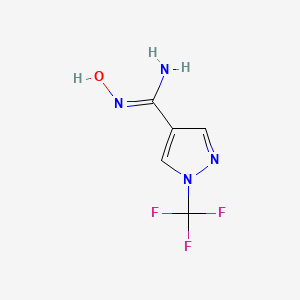
3-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, ethyl, and hydroxyphenyl groups, as well as a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized to form the pyridine ring. Subsequent nitration and reduction steps introduce the amino and benzonitrile groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial synthesis to minimize costs and maximize output.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: A precursor in the synthesis of the compound.
Ethyl acetoacetate: Another precursor used in the synthetic route.
Quinone derivatives: Products of oxidation reactions involving the hydroxyphenyl group.
Uniqueness
3-(6-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and benzonitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[6-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C20H17N3O/c1-2-17-18(15-5-3-4-13(10-15)11-21)12-23-20(22)19(17)14-6-8-16(24)9-7-14/h3-10,12,24H,2H2,1H3,(H2,22,23) |
InChI Key |
WLCPPGGJXAQWON-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC=CC(=C2)C#N)N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12982428.png)

![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12982450.png)
![(3aR,7aS)-octahydrofuro[3,4-c]pyridine](/img/structure/B12982456.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12982463.png)





